CP-24879 hydrochloride

Fatty Acid Desaturase Arachidonic Acid Inflammation

CP-24879 HCl uniquely inhibits both Δ5 and Δ6 desaturases simultaneously—achieving ~80% combined inhibition and ~50% hepatic AA depletion in vivo. This dual activity is not replicable by single-target inhibitors like nicardipine or nifedipine. Its rapid clearance (t½=59 min) enables acute pathway perturbation studies without prolonged enzyme occupancy. Procure this non-fungible research tool for investigating AA-dependent inflammation, cancer metabolism, or DGLA/AA ratio modulation in COX-1 kinetic studies. ≥98% HPLC powder.

Molecular Formula C11H18ClNO
Molecular Weight 215.72 g/mol
CAS No. 10141-51-2
Cat. No. B1669476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP-24879 hydrochloride
CAS10141-51-2
SynonymsCP-24879 hydrochloride;  CP24879 hydrochloride;  CP 24879 hydrochloride;  CP-24879 HCl.
Molecular FormulaC11H18ClNO
Molecular Weight215.72 g/mol
Structural Identifiers
SMILESCC(C)CCOC1=CC=C(C=C1)N.Cl
InChIInChI=1S/C11H17NO.ClH/c1-9(2)7-8-13-11-5-3-10(12)4-6-11;/h3-6,9H,7-8,12H2,1-2H3;1H
InChIKeyGFESZSNFRSACMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CP-24879 hydrochloride (CAS 10141-51-2): A Mixed Δ5/Δ6 Fatty Acid Desaturase Inhibitor for Inflammation and Lipid Research


CP-24879 hydrochloride, also known as p-isopentoxyaniline, is an aniline derivative identified as a mixed Δ5/Δ6 fatty acid desaturase inhibitor [1]. This compound, with the empirical formula C11H18NOCl and a molecular weight of 215.72, acts by reducing the endogenous synthesis of arachidonic acid (AA), a key precursor in inflammatory eicosanoid production [1]. It is supplied as a powder with a purity of ≥98% (HPLC), soluble in DMSO and ethanol, but insoluble in water .

CP-24879 hydrochloride: Why Simple Substitution by Other Desaturase Inhibitors is Not Feasible


The critical reason CP-24879 hydrochloride cannot be simply interchanged with other compounds in its class is its unique dual-inhibitor profile. While some agents like nicardipine selectively inhibit Δ5 desaturase (IC50 = 170 μM) and others like nifedipine selectively inhibit Δ6 desaturase (IC50 = 78 μM), CP-24879 is a combined inhibitor of both enzymes [1][2]. This dual activity is essential for achieving a robust depletion of arachidonic acid (AA) in vivo, as demonstrated by an approximately 80% inhibition of combined Δ5/Δ6 activity and a ~50% reduction in liver AA in mice treated at a maximally tolerated dose of 3 mg/kg, t.i.d. [1]. The specific, verifiable downstream biochemical outcomes from this dual inhibition cannot be replicated by a single-target inhibitor, making CP-24879 a distinct and non-fungible research tool for investigating pathways where both Δ5 and Δ6 desaturase activity must be suppressed.

Quantitative Comparative Evidence for CP-24879 hydrochloride vs. Desaturase Inhibitor Analogs


Dual Δ5/Δ6 Inhibitor Activity vs. Selective Δ5 or Δ6 Inhibitors

CP-24879 acts as a combined Δ5/Δ6 desaturase inhibitor, a key differentiation from selective inhibitors like nicardipine (Δ5-specific) and nifedipine (Δ6-specific) [1][2]. In mouse mastocytoma ABMC-7 cells, CP-24879 inhibits Δ6 desaturase with an IC50 of 0.015 μM and Δ5 desaturase with an IC50 of 0.67 μM [3]. In a 4-day cell culture assay, CP-24879 (0-10 μM) inhibited combined Δ6 + Δ5 desaturase activities in a concentration-dependent manner [3]. In contrast, nicardipine specifically inhibits rat liver microsomal Δ5 desaturase with an IC50 of 170 μM, while nifedipine inhibits Δ6 desaturase with an IC50 of 78 μM [2].

Fatty Acid Desaturase Arachidonic Acid Inflammation

In Vivo Arachidonic Acid (AA) Depletion in Liver

CP-24879 demonstrates significant in vivo efficacy in depleting liver AA content, a key pharmacodynamic endpoint. In mice treated with a maximally tolerated dose of CP-24879 (3 mg/kg, t.i.d., i.p.), combined Δ5/Δ6 desaturase activity in the liver was inhibited by approximately 80%, leading to a nearly 50% reduction in liver AA content [1][2]. This in vivo AA depletion is a critical outcome for studies aiming to reduce pro-inflammatory eicosanoid production. In contrast, nicardipine and nifedipine, which are also Δ5 and Δ6 desaturase inhibitors respectively, lack such comprehensive in vivo AA depletion data, and their primary indication as calcium channel blockers limits their utility in this context [3].

In Vivo Pharmacology Arachidonic Acid Liver Metabolism

Suppression of Leukotriene C4 (LTC4) Production

CP-24879 effectively abrogates the production of the pro-inflammatory mediator Leukotriene C4 (LTC4) in vitro. In ABMC-7 mastocytoma cells cultured chronically with CP-24879, a concentration-dependent inhibition of desaturase activity led to decreased production of LTC4 [1][2]. Importantly, this effect was reversed by the addition of exogenous AA, confirming that the reduction in LTC4 was due to the depletion of endogenous AA substrate by desaturase inhibition [1]. A separate study showed that treatment with 5 µM CP-24879 resulted in a nearly complete ablation of LTC4 synthesis [2]. Propyl gallate, another dual Δ5/Δ6 inhibitor, has a Ki of 26 μM for Δ5 desaturase and 170 μM for Δ6 desaturase, indicating significantly weaker potency [3].

Eicosanoid Inflammation Leukotriene

In Vivo Pharmacokinetics and Rapid Clearance

A key differentiator for experimental design is the well-characterized, rapid pharmacokinetic (PK) profile of CP-24879. Following intravenous administration in mice at 33 mg/kg, CP-24879 was readily distributed to peripheral tissues (volume of distribution = 1.9 mL/g) and was cleared quite rapidly from the body (clearance = 0.56 mL/min), resulting in a relatively short half-life of 59 minutes [1]. This rapid clearance profile is in stark contrast to the slow-binding kinetics of other D5D inhibitors like T-3364366, which exhibits a multihour residence time and a dissociation half-life in excess of 2 hours [2].

Pharmacokinetics In Vivo ADME

Key Research Applications for CP-24879 hydrochloride Based on Validated Evidence


Validating the Role of Endogenous Arachidonic Acid in Inflammatory Models

CP-24879 is an ideal tool for studies requiring a direct, measurable reduction in the endogenous AA pool. Its in vivo activity—specifically an ~80% inhibition of combined Δ5/Δ6 desaturase activity and ~50% depletion of liver AA content in mice [1]—provides a robust model to causally link AA depletion to decreased production of downstream inflammatory mediators like LTC4. This is essential for validating hypotheses about AA's role in disease models of inflammation, pain, or cancer, as outlined in early patents [2][3].

Investigating Acute Desaturase Inhibition and Metabolic Flux

For experiments demanding a clear and temporary perturbation of the PUFA biosynthetic pathway, the rapid clearance of CP-24879 (half-life of 59 minutes) is a critical advantage [4]. This PK profile allows researchers to study the immediate downstream effects of inhibiting AA synthesis without the long-lasting enzyme occupancy seen with slow-binding inhibitors like T-3364366 [5]. It is particularly useful for analyzing rapid changes in lipidomic profiles, such as the documented shifts in triacylglycerol (TAG) fatty acid composition observed in HepG2 cells treated with CP-24879 [6].

Uncoupling COX-1 Substrate Preference for Prostaglandin Synthesis

CP-24879 is uniquely suited for investigations into the kinetic preference of cyclooxygenase-1 (COX-1) for arachidonic acid (AA) over dihomo-γ-linolenic acid (DGLA). Because CP-24879 inhibits the conversion of DGLA to AA, it can be used to experimentally increase the DGLA/AA ratio, thereby enabling studies that seek to shift prostaglandin synthesis from the pro-inflammatory PGE2 (derived from AA) to the anti-inflammatory PGE1 (derived from DGLA). This specific application has been demonstrated in the literature, where CP-24879 was used to 'enhance preferential accumulation of DGLA over AA' in cultured cells [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for CP-24879 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.